(S)-Citalopram N-Oxide
Overview
Description
(S)-Citalopram N-Oxide is a derivative of the well-known antidepressant (S)-Citalopram It is an N-oxide, meaning it contains a nitrogen-oxygen coordinate covalent bond
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-Citalopram N-Oxide can be synthesized through the oxidation of (S)-Citalopram. The most common method involves the use of hydrogen peroxide as the oxidizing agent. The reaction typically takes place in an aqueous medium under mild conditions. Another method involves the use of peracids such as meta-chloroperoxybenzoic acid (m-CPBA) in an organic solvent like dichloromethane .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions and improves yield. The use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent has been reported to be highly efficient .
Chemical Reactions Analysis
Types of Reactions: (S)-Citalopram N-Oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of various oxidized products.
Reduction: Reduction of this compound can revert it back to (S)-Citalopram.
Substitution: The nitrogen-oxygen bond can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids (e.g., m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Various nucleophiles can be used under basic conditions.
Major Products:
Oxidation: Further oxidized derivatives.
Reduction: (S)-Citalopram.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Citalopram N-Oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a metabolite of (S)-Citalopram.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (S)-Citalopram N-Oxide involves its interaction with various molecular targets. It is known to affect the serotonin transporter, similar to (S)-Citalopram, but with different binding affinities and kinetics. The nitrogen-oxygen bond plays a crucial role in its interaction with the transporter, potentially leading to different pharmacological effects .
Comparison with Similar Compounds
(S)-Citalopram: The parent compound, primarily used as an antidepressant.
Pyridine N-Oxide: Another N-oxide compound with different chemical properties and applications.
Quinoxaline 1,4-di-N-Oxide: Known for its antibacterial and anticancer properties.
Uniqueness: (S)-Citalopram N-Oxide is unique due to its specific structure and the presence of the nitrogen-oxygen bond, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOGFDCEWUUSBQ-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60580934 | |
Record name | 3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60580934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917482-45-2 | |
Record name | Escitalopram N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917482452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60580934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ESCITALOPRAM N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMR4KG3QUN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that N-oxidation is one of the metabolic pathways for citalopram, leading to the formation of (S)-Citalopram N-Oxide. What enzyme is primarily responsible for this metabolic step?
A1: The research states that the N-oxidation of citalopram to its N-oxide metabolite, this compound, is primarily mediated by the cytochrome P450 enzyme CYP2D6 .
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